molecular formula C27H31ClN4O4 B2498381 5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide CAS No. 1224017-71-3

5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide

Cat. No. B2498381
CAS RN: 1224017-71-3
M. Wt: 511.02
InChI Key: URXFTBYKVRDNGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions that introduce various functional groups into the core structure. For instance, the synthesis of heterocyclic systems containing bridged nitrogen atoms, including quinazolinone derivatives, can involve the condensation of amino compounds with aldehydes or ketones, followed by cyclization reactions with halides or other electrophiles to form the desired heterocyclic core (Hui et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods (NMR, IR, MS) to determine the arrangement of atoms and the configuration of the molecule. The detailed structural analysis helps in understanding the compound's reactivity and interaction with biological targets. For example, the supramolecular features of chlorophenyl-dihydroquinazolin-ones have been studied, revealing insights into their crystal packing and molecular interactions, which are crucial for their biological activities (Mandal & Patel, 2018).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include nucleophilic addition, cycloaddition, and electrophilic substitution, which are pivotal in modifying the chemical structure to enhance biological activity or solubility. For instance, reactions of dihydroquinazolin-ones with various nucleophiles or electrophiles lead to a wide array of derivatives with potential biological applications. The reactivity can also be influenced by the presence of substituents on the phenyl ring or the dihydroquinazoline moiety, allowing for the synthesis of compounds with specific properties (Atta, 1994).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of New Quinazolinone Derivatives : New quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. Certain compounds among these derivatives demonstrated good activity when compared with standard drugs (Patel & Shaikh, 2011).

  • Antimicrobial Evaluation of Quinazolinone Peptide Derivatives : A series of amino acid/dipeptide derivatives of quinazolin-3(4H)-one were synthesized and exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor, Nabi, Reena Gupta, & Mukta Gupta, 2017).

  • Dimeric Quinazolinone Derivatives as Antimicrobial Agents : Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones were synthesized and showed excellent to very good activity against several strains of bacteria, emphasizing their potential as antimicrobial agents (Desai, Dodiya, Bhatt, & Kumar, 2011).

Synthesis and Anticonvulsant Activities

  • Synthesis and Anticonvulsant Activity Studies : New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and studied for their anticonvulsant activities. Certain compounds showed promise for further research in this area (El Kayal et al., 2019).

Synthesis and Anticancer Activities

  • Synthesis of Novel Diethyl Phosphonate Derivatives as Anticancer Agents : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and exhibited moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

  • Fused Quinoline Derivatives with Antiproliferative Activities : The synthesis of fused quinoline derivatives resulted in compounds that showed high inhibitions with c-Met enzymatic activity, tyrosine kinases, and Pim-1 kinase, suggesting their potential as anticancer agents (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).

properties

IUPAC Name

5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclohexylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c28-19-9-8-12-21(17-19)30-25(34)18-32-23-14-5-4-13-22(23)26(35)31(27(32)36)16-7-6-15-24(33)29-20-10-2-1-3-11-20/h4-5,8-9,12-14,17,20H,1-3,6-7,10-11,15-16,18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXFTBYKVRDNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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